molecular formula C7H15NO4 B1653385 rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate CAS No. 1820583-38-7

rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate

Cat. No.: B1653385
CAS No.: 1820583-38-7
M. Wt: 177.20
InChI Key: HCXGWSIUWQQXPX-KGZKBUQUSA-N
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Description

rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate: is a chiral compound with significant importance in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a suitable piperidine derivative with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Tosyl chloride or thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of tosylates or chlorides.

Scientific Research Applications

rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, leading to various biological effects. The compound’s stereochemistry is essential for its activity, as it determines the orientation and interaction with the molecular targets.

Comparison with Similar Compounds

  • rac-(3R,4R)-3-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid
  • rac-(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid

Comparison: rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3R,4R)-4-hydroxy-1-methylpiperidine-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.H2O/c1-8-3-2-6(9)5(4-8)7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H2/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXGWSIUWQQXPX-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820583-38-7
Record name 3-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, hydrate (1:1), (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820583-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate
Reactant of Route 2
rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate
Reactant of Route 3
rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate
Reactant of Route 4
rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate
Reactant of Route 5
rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate
Reactant of Route 6
rac-(3R,4R)-4-Hydroxy-1-methyl-3-piperidinecarboxylic acid hydrate

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